- CO2-Enabled Cyanohydrin Synthesis and Facile Iterative Homologation ReactionsChemistry - A European Journal, 2021, 27(1), 228-232,
Cas no 931-97-5 (cyclohexanone cyanohydrin)

cyclohexanone cyanohydrin structure
商品名:cyclohexanone cyanohydrin
cyclohexanone cyanohydrin 化学的及び物理的性質
名前と識別子
-
- cyclohexanone cyanohydrin
- 1-hydroxy-1-cyclohexanecarbonitrile
- 1-hydroxycyclohexane-1-carbonitrile
- 1-Hydroxy-cyclohexanecarbonitrile
- NSC 14493
- NSC 52190
- 1-Hydroxycyclohexanecarbonitrile (ACI)
- 1-Cyano-1-hydroxycyclohexane
- Cyclohexanone, cyanohydrin
- NSC-14493
- DB-057379
- NS00039531
- SY107312
- Cyclohexanecarbonitrile,1-hydroxy-
- SCHEMBL18010
- CHEMBL1569015
- NSC52190
- 931-97-5
- LS-11974
- A844473
- Cyclohexanoncyanhydrin
- 4-10-00-00021 (Beilstein Handbook Reference)
- EINECS 213-246-0
- F53384
- CAS-931-97-5
- CCRIS 4608
- NCGC00091113-01
- CS-0312430
- Tox21_200377
- ON43942N5P
- NCGC00091113-02
- AKOS009157962
- Cyclohexanecarbonitrile, 1-hydroxy-
- 1-hydroxy-cyclohexane-1-carbonitrile
- UNII-ON43942N5P
- AC-18710
- NSC14493
- AI3-37039
- 1-oxidanylcyclohexane-1-carbonitrile
- MFCD00003818
- Q27285744
- DTXCID304878
- ALBB-032350
- BRN 1634973
- NSC-52190
- Cyclohexanone cyanohydrin, 98%
- SB84201
- NCGC00257931-01
- 1-Hydroxycyclohexanecarbonitrile
- DTXSID2024878
- cyclohexanone cyanhydrin
-
- MDL: MFCD00003818
- インチ: 1S/C7H11NO/c8-6-7(9)4-2-1-3-5-7/h9H,1-5H2
- InChIKey: ZDBRPNZOTCHLSP-UHFFFAOYSA-N
- ほほえんだ: N#CC1(CCCCC1)O
計算された属性
- せいみつぶんしりょう: 125.08400
- どういたいしつりょう: 125.084064
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 44
- 疎水性パラメータ計算基準値(XlogP): 0.9
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.01723 g/cm3 (30 ºC)
- ゆうかいてん: 32-35 °C (lit.)
- ふってん: 132 °C/19 mmHg(lit.)
- フラッシュポイント: 華氏温度:244.4°f< br / >摂氏度:118°C< br / >
- 屈折率: 1.4900 (589.3 nm 20 ºC)
- ようかいど: 溶出度(41 g/l)(25ºC)、
- PSA: 44.02000
- LogP: 1.20518
- ようかいせい: 未確定
cyclohexanone cyanohydrin セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H300
- 警告文: P264-P301+P310
- 危険物輸送番号:UN 2811 6.1/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 28
- セキュリティの説明: S45
- RTECS番号:GU7710000
-
危険物標識:
- 危険レベル:6.1
- 包装等級:II
- ちょぞうじょうけん:2-8°C
- TSCA:Yes
- リスク用語:R29
- 包装グループ:II
- セキュリティ用語:6.1
cyclohexanone cyanohydrin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04698-100g |
1-hydroxycyclohexane-1-carbonitrile |
931-97-5 | 95% | 100g |
$800 | 2023-09-07 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H26699-50g |
Cyclohexanone cyanohydrin, 98% |
931-97-5 | 98% | 50g |
¥6952.00 | 2023-02-26 | |
Chemenu | CM202103-100g |
1-hydroxycyclohexane-1-carbonitrile |
931-97-5 | 97% | 100g |
$472 | 2021-08-04 | |
Chemenu | CM202103-100g |
1-hydroxycyclohexane-1-carbonitrile |
931-97-5 | 97% | 100g |
$*** | 2023-05-29 | |
Aaron | AR003PTV-75g |
1-HYDROXY-1-CYCLOHEXANECARBONITRILE |
931-97-5 | 95% | 75g |
$34.00 | 2023-12-13 | |
eNovation Chemicals LLC | D769445-1g |
1-HYDROXY-1-CYCLOHEXANECARBONITRILE |
931-97-5 | 98% | 1g |
$55 | 2025-02-26 | |
1PlusChem | 1P003PLJ-1g |
1-HYDROXY-1-CYCLOHEXANECARBONITRILE |
931-97-5 | 95% | 1g |
$105.00 | 2025-02-20 | |
1PlusChem | 1P003PLJ-5g |
1-HYDROXY-1-CYCLOHEXANECARBONITRILE |
931-97-5 | 95% | 5g |
$305.00 | 2024-04-20 | |
1PlusChem | 1P003PLJ-10g |
1-HYDROXY-1-CYCLOHEXANECARBONITRILE |
931-97-5 | 10g |
$967.00 | 2023-12-15 | ||
A2B Chem LLC | AB72343-10g |
1-Hydroxycyclohexanecarbonitrile |
931-97-5 | 10g |
$894.00 | 2023-12-29 |
cyclohexanone cyanohydrin 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Carbon dioxide Solvents: Ethanol ; 18 h, 1 atm, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Catalysts: Titanium isopropoxide , Hexahydro-3-[[(2-hydroxy-1-naphthalenyl)methylene]amino]-2H-azepin-2-one Solvents: Dichloromethane
リファレンス
- A novel rate enhancement in titanium and zirconium alkoxide mediated cyano group transfers by the addition of a salicylal type Schiff base, dl-3-[[(2-hydroxy-1-naphthyl)methylene]amino]-ε-caprolactam. A neighboring amide effectChemistry Letters, 1991, (1), 145-8,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Hydrochloric acid
リファレンス
- Conversion of ketones to cyanohydrins: benzophenone cyanohydrinOrganic Syntheses, 1981, 60, 14-18,
ごうせいかいろ 4
はんのうじょうけん
1.1 Catalysts: Bismuth bromide Solvents: Dichloromethane
1.2 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water
1.2 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water
リファレンス
- Bismuth bromide as an efficient and versatile catalyst for the cyanation and allylation of carbonyl compounds and acetals with organosilicon reagentsTetrahedron Letters, 1997, 38(41), 7215-7218,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ; 3 h, 5 - 10 °C; 30 min, 5 - 10 °C
リファレンス
- Method for manufacture of spirodiclofen with cyclohexanone, China, , ,
ごうせいかいろ 6
はんのうじょうけん
1.1 Catalysts: 2-Propanol, lanthanum(3+) salt Solvents: Tetrahydrofuran ; 15 - 24 h, rt
リファレンス
- Preparation of 2-(spiro-piperidin-1-yl)oxazolones as modulators of vasopressin V1a receptors, World Intellectual Property Organization, , ,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Carbon dioxide Solvents: Ethanol ; 18 h, 1 atm, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
リファレンス
- CO2-enabled cyanohydrin synthesis and facile homologation reactionsChemRxiv, 2020, 1, 1-7,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Sodium bisulfite Solvents: Water ; 45 min, rt; rt → 50 °C; 50 °C → 15 °C
1.2 Solvents: Water ; 30 min, 15 °C; 1 h, 15 °C → 30 °C
1.2 Solvents: Water ; 30 min, 15 °C; 1 h, 15 °C → 30 °C
リファレンス
- Novel 4H-1,2,4-triazol-3-yl cycloalkanols as potent antitubercular agentsMedicinal Chemistry Research, 2013, 22(1), 401-408,
ごうせいかいろ 9
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Titanium isopropoxide Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- A convenient and efficient procedure for selective deprotection of acetates by titanium(IV) isopropoxideJournal of the Indian Chemical Society, 1999, 76(11-12), 547-549,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Sodium bisulfite Solvents: Water ; 2 h, rt
1.2 24 h, rt
1.2 24 h, rt
リファレンス
- Preparation of 4-(arylethynyl)benzamide derivative as dual regulator for mGluR5 and 5-HT2A receptors, World Intellectual Property Organization, , ,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ; 3 h, 10 - 15 °C; 30 min, 10 - 15 °C
リファレンス
- Synthesis of spirodiclofenJingxi Huagong Zhongjianti, 2009, 39(2), 19-21,
ごうせいかいろ 13
ごうせいかいろ 14
ごうせいかいろ 15
はんのうじょうけん
1.1 Catalysts: 2-Propanol, ytterbium(3+) salt Solvents: Tetrahydrofuran
リファレンス
- Lanthanoid(III) alkoxides as novel catalysts for a rapid transhydrocyanation from acetone cyanohydrin to aldehydes and ketonesChemistry Letters, 1993, 2, 375-8,
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ; 30 min, cooled; 20 min, cooled
リファレンス
- Synthesis, spectral, and structural characteristics of cyanohydrines derived from aliphatic cyclic ketonesRussian Journal of General Chemistry, 2014, 84(11), 2222-2227,
ごうせいかいろ 17
はんのうじょうけん
1.1 Catalysts: Hydroxymandelonitrile lyase Solvents: Water ; pH 4.5, rt
リファレンス
- Asymmetric synthesis of both the enantiomers of antidepressant venlafaxine and its analoguesTetrahedron Letters, 2012, 53(15), 1990-1992,
ごうせいかいろ 18
はんのうじょうけん
1.1 Catalysts: Diethylamine Solvents: Ethyl acetate ; 7 min, rt
1.2 10 °C; 0.5 h, 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 0.5
1.2 10 °C; 0.5 h, 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 0.5
リファレンス
- Preparation method of cyclohexanone cyanohydrin with high yield and high purity, China, , ,
ごうせいかいろ 19
はんのうじょうけん
1.1 Reagents: Sulfuric acid , Sodium pyrosulfite Solvents: Water ; 30 min, cooled; 12 h, rt
リファレンス
- Preparation and reactions of optically active cyanohydrins derived from 4-chlorobenzaldehyde, cyclohexanone and 2-methylcyclohexanone using the (R)-hydroxynitrile lyase from Prunus amygdalusEgyptian Journal of Chemistry, 2010, 53(5), 745-775,
ごうせいかいろ 20
cyclohexanone cyanohydrin Raw materials
- Aluminum, (cyano-kC)diethyl-
- cyclohexanecarbonitrile, 1-hydroxy-, acetate
- trimethylsilanecarbonitrile
- Cyclohexanecarbonitrile, 1-[(trimethylsilyl)oxy]-
cyclohexanone cyanohydrin Preparation Products
cyclohexanone cyanohydrin 関連文献
-
1. 271. Alkylcyclohexanone cyanohydrinsL. Munday J. Chem. Soc. 1964 1413
-
2. Recent developments in decarboxylative C(aryl)–X bond formation from (hetero)aryl carboxylic acidsRuchi Sharma,M. Ramu Yadav Org. Biomol. Chem. 2021 19 5476
-
Jennifer Andexer,Jan-Karl Guterl,Martina Pohl,Thorsten Eggert Chem. Commun. 2006 4201
-
Pazhamalai Anbarasan,Thomas Schareina,Matthias Beller Chem. Soc. Rev. 2011 40 5049
-
Johanna Schwarz,Burkhard K?nig Green Chem. 2018 20 323
-
6. 131. Thiohydantoins. Part I. Preparation of 5 : 5-disubstituted 2 : 4-dithiohydantoins from the corresponding ketonesH. C. Carrington J. Chem. Soc. 1947 681
-
J. N. Ashley,M. Davis J. Chem. Soc. 1952 63
-
A. E. Bond,T. Deegan,S. G. P. Plant J. Chem. Soc. 1949 S160
-
Joly Sukumaran,Ulf Hanefeld Chem. Soc. Rev. 2005 34 530
-
10. 643. Isomerisation of ethyl α-2: 3: 4: 5-tetrahydrobenzoylaceto-acetateD. A. A. Kidd,P. A. Robins,James Walker J. Chem. Soc. 1953 3244
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推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:931-97-5)213-246-0

清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ